HssRS Activation: 2- vs. 3-Fluorophenyl Isomer
The 2-fluorophenyl substitution at the pyrazole 5-position (VU0420373) activates the heme sensor system HssRS with an EC50 of 10.7 μM (pEC50 4.97) . In contrast, the positional isomer bearing a 3-fluorophenyl group at the same position exhibits an EC50 of 7.73 μM (7,730 nM) in the same assay system [1]. This ~38% difference in potency demonstrates that fluorophenyl substitution position directly modulates target engagement, with the 3-fluoro isomer showing greater apparent potency in this specific context.
| Evidence Dimension | HssRS activation potency (EC50) |
|---|---|
| Target Compound Data | 10.7 μM (pEC50 4.97) |
| Comparator Or Baseline | 3-fluorophenyl positional isomer: 7.73 μM |
| Quantified Difference | 3-fluorophenyl isomer shows ~38% higher apparent potency (7.73 vs 10.7 μM) |
| Conditions | HssRS activation assay; reported by MedChemExpress and BindingDB (SRMLSC screening center, Southern Research Institute) |
Why This Matters
Positional isomerism of the fluorophenyl group produces measurable differences in HssRS activation, enabling researchers to select the appropriate regioisomer based on desired potency range.
- [1] BindingDB. BDBM49169: 2-[5-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-phenol. EC50 7.73 μM. Assay: Southern Research Molecular Libraries Screening Center. Accessed 2026. View Source
